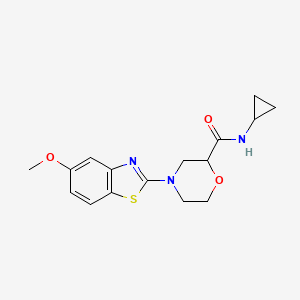![molecular formula C21H15FN2S B12267578 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine](/img/structure/B12267578.png)
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine is an organic compound that belongs to the class of phthalazines It is characterized by the presence of a fluorophenyl group and a sulfanyl group attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine typically involves the reaction of 4-fluorobenzyl chloride with 4-phenylphthalazine-1-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and sulfanyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 1-Fluoro-4-{[(4-methylphenyl)sulfanyl]methyl}benzene
- 3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide
Uniqueness
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine is unique due to its specific combination of functional groups and its phthalazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H15FN2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfanyl]-4-phenylphthalazine |
InChI |
InChI=1S/C21H15FN2S/c22-17-12-10-15(11-13-17)14-25-21-19-9-5-4-8-18(19)20(23-24-21)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
FDFPBUHVRSLZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12267497.png)
![N-[(furan-2-yl)methyl]-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12267498.png)

![N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267517.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B12267537.png)
![4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267542.png)
![1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B12267546.png)
![4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12267553.png)
![7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12267560.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12267566.png)
![5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12267573.png)
![3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12267581.png)
![5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12267583.png)
![4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267586.png)
